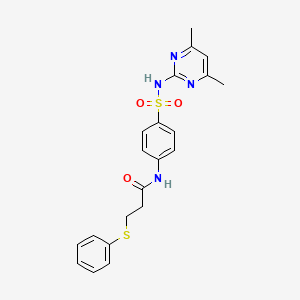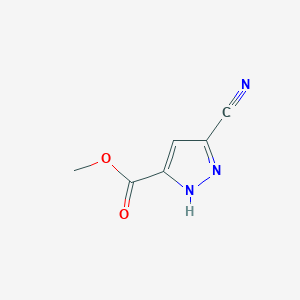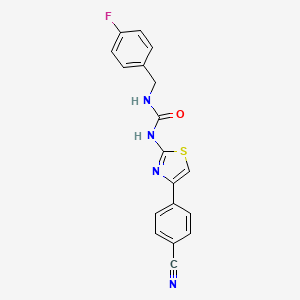
4-(Methanesulfonylmethyl)-2-(pyridin-4-yl)-6-(pyrrolidin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(Methanesulfonylmethyl)-2-(pyridin-4-yl)-6-(pyrrolidin-1-yl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and have a wide range of applications in the field of medicine and technology .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex. It would consist of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring would be a pyridin-4-yl group, a pyrrolidin-1-yl group, and a methanesulfonylmethyl group .Chemical Reactions Analysis
The chemical reactions that this compound would undergo would largely depend on the conditions and the reagents present. For example, the pyrimidine ring might undergo electrophilic substitution reactions, while the methanesulfonylmethyl group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces present .科学的研究の応用
Synthesis of Biologically Active Compounds
This compound serves as an important intermediate in the synthesis of various biologically active compounds. For instance, derivatives of pyrimidine, like 4,6-Dimethyl-2-methanesulfonylpyrimidine, have been synthesized and characterized as intermediates for further chemical reactions, leading to compounds with potential biological activities (X. Le, 2014). Similarly, the synthesis and green metric evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine highlight its role in the development of treatments for gastroesophageal reflux disease and other gastric acid-related diseases (Rohidas Gilbile, R. Bhavani, Ritu Vyas, 2017).
Chemical Reaction Mechanisms
The compound also plays a role in understanding chemical reaction mechanisms. The study on relayed proton brake in N-Pyridyl-2-iso-propylaniline derivative showcases its utility in understanding the selective protonation of nitrogen atoms and the impact on rotation rates around bonds, revealing mechanisms that could be crucial for developing new chemical processes (Gaku Furukawa et al., 2020). Furthermore, investigations into ring expansions and cyclisation reactions involving similar compounds demonstrate the versatility of pyrimidine derivatives in synthesizing novel chemical structures with specific configurations (François Durrat et al., 2008).
Novel Synthesis Approaches
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(methylsulfonylmethyl)-2-pyridin-4-yl-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-22(20,21)11-13-10-14(19-8-2-3-9-19)18-15(17-13)12-4-6-16-7-5-12/h4-7,10H,2-3,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDGSDPRWPCTHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=NC(=N1)C2=CC=NC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methanesulfonylmethyl)-2-(pyridin-4-yl)-6-(pyrrolidin-1-yl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one](/img/structure/B2559284.png)
![N-(4-fluorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2559285.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide](/img/structure/B2559287.png)


![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2559293.png)
![2-chlorobenzaldehyde [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B2559296.png)

![2-Methyl-3-phenyl-5-propan-2-yl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2559300.png)
![3-(5-bromothiophen-2-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2559301.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2559302.png)
